molecular formula C15H13N3O6S B601402 Descarbamoylcefuroxime lactone CAS No. 947723-87-7

Descarbamoylcefuroxime lactone

Cat. No. B601402
M. Wt: 363.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Descarbamoylcefuroxime lactone is a chemical compound with the molecular formula C15H13N3O6S . It is also known as Cefuroxime Axetil Impurity E . The molecular weight of Descarbamoylcefuroxime lactone is 363.3 g/mol .


Synthesis Analysis

A preparation method of Descarbamoylcefuroxime lactone has been disclosed in a patent . The method includes taking descarbamoyl cefuroxime as a raw material and dissolving it in a suitable solvent .


Molecular Structure Analysis

The molecular structure of Descarbamoylcefuroxime lactone contains total 41 bonds; 28 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 5 double bonds, 5 aromatic bonds, 1 four-membered ring, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 nine-membered ring, 1 eleven-membered ring, 1 ester (aliphatic), 1 secondary .


Physical And Chemical Properties Analysis

The physical and chemical properties of Descarbamoylcefuroxime lactone include a molecular weight of 363.3 g/mol . The compound has a complex structure with multiple bonds and rings .

Scientific Research Applications

  • Sesquiterpene lactones, compounds related to lactones, have been investigated for their potential as anticancer agents. A study by (Molnár et al., 2016) highlighted that certain sesquiterpene lactones from plants such as Artemisia asiatica and Onopordum acanthium exhibited antiproliferative actions on leukemia cells.

  • Beta-lactones have been synthesized and studied for their pharmaceutical applications, including in the synthesis of drugs like tetrahydrolipstatin, an anti-obesity drug. Shiina et al. (2012) describe a process for β-lactone formation and its application in asymmetric synthesis (Shiina et al., 2012).

  • Amino-thiocarbamate-catalyzed bromolactonization, a process for synthesizing γ-lactones, was developed by Zhou et al. (2010), showcasing the versatility of lactones in synthetic chemistry (Zhou et al., 2010).

  • Lactones have also been investigated for their antimicrobial properties. For example, Ma et al. (2005) isolated a gamma-lactone derivative from Micromelum hirsutum with potent anti-tuberculosis activity (Ma et al., 2005).

  • Lactones have been extensively used in biomedical applications, particularly in the synthesis of biodegradable polyesters for medical devices and drug delivery systems, as discussed by Albertsson and Varma (2003) (Albertsson & Varma, 2003).

  • The anti-inflammatory and cytoprotective effects of sesquiterpene lactones were studied by Giordano et al. (1990), indicating their potential in treating peptic ulcers (Giordano et al., 1990).

properties

IUPAC Name

(2Z)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(furan-2-yl)-2-methoxyiminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6S/c1-22-17-9(8-3-2-4-23-8)12(19)16-10-13(20)18-11-7(5-24-15(11)21)6-25-14(10)18/h2-4,10,14H,5-6H2,1H3,(H,16,19)/b17-9-/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBGPGHWGUNCJM-FBCAJUAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(COC4=O)CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20241610
Record name Descarbamoylcefuroxime lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Descarbamoylcefuroxime lactone

CAS RN

947723-87-7
Record name Descarbamoylcefuroxime lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947723877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Descarbamoylcefuroxime lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESCARBAMOYLCEFUROXIME LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I89S39HC0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
محمد عبد الفتاح عبد العزيز المحاريق - 2012‎ - dspace.alquds.edu
I have no words to express my deepest gratitude to Almighty, compassionate, and supreme Allah, who enabled me to accomplish this work. I also invoke peace for the last prophet of …
Number of citations: 3 dspace.alquds.edu

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